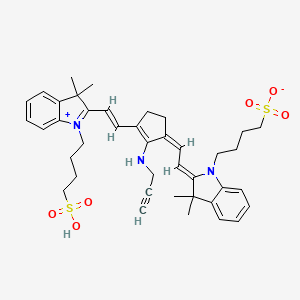

Alkyne cyanine dye 718

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C40H49N3O6S2 |

|---|---|

分子量 |

732.0 g/mol |

IUPAC 名称 |

4-[(2Z)-2-[(2Z)-2-[3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]-2-(prop-2-ynylamino)cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate |

InChI |

InChI=1S/C40H49N3O6S2/c1-6-25-41-38-30(21-23-36-39(2,3)32-15-7-9-17-34(32)42(36)26-11-13-28-50(44,45)46)19-20-31(38)22-24-37-40(4,5)33-16-8-10-18-35(33)43(37)27-12-14-29-51(47,48)49/h1,7-10,15-18,21-24H,11-14,19-20,25-29H2,2-5H3,(H2,44,45,46,47,48,49)/b30-21-,36-23- |

InChI 键 |

YNKZQYLIDKIPBB-QGNROYHASA-N |

手性 SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C\C=C/4\C(C5=CC=CC=C5N4CCCCS(=O)(=O)[O-])(C)C)/CC3)NCC#C)CCCCS(=O)(=O)O)C |

规范 SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCCS(=O)(=O)[O-])(C)C)CC3)NCC#C)CCCCS(=O)(=O)O)C |

产品来源 |

United States |

Foundational & Exploratory

Alkyne Cyanine Dye 718: A Comprehensive Technical Guide to its Photophysical Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core photophysical properties of Alkyne Cyanine Dye 718, a near-infrared (NIR) fluorescent dye increasingly utilized in biological labeling and imaging applications. This document outlines its key spectral characteristics, provides detailed experimental protocols for their determination, and presents a visual workflow for photophysical characterization.

Core Photophysical Properties

| Photophysical Parameter | Value | Solvent |

| Excitation Maximum (λ_ex_) | 664 nm | Ethanol (B145695) |

| Emission Maximum (λ_em_) | 718 nm | Ethanol |

| Molar Extinction Coefficient (ε) | 100,000 M⁻¹cm⁻¹ | Ethanol |

| Fluorescence Quantum Yield (Φ_f_) | Not Reported | - |

Table 1: Summary of the known photophysical properties of this compound.

Experimental Protocols

Accurate characterization of a fluorophore's photophysical properties is crucial for its effective application. The following protocols provide detailed methodologies for determining the absorption and emission spectra, molar extinction coefficient, and a generalized approach for determining the fluorescence quantum yield of this compound.

Measurement of Absorption and Emission Spectra

Objective: To determine the wavelengths of maximum absorbance and fluorescence emission.

Materials:

-

This compound

-

Spectroscopic grade ethanol

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in spectroscopic grade ethanol (e.g., 1 mM).

-

Working Solution Preparation: Dilute the stock solution with ethanol to a concentration that yields an absorbance of approximately 0.1 at the absorption maximum to minimize inner filter effects.

-

Absorption Spectrum Measurement:

-

Use a UV-Vis spectrophotometer to scan the absorbance of the working solution from approximately 500 nm to 800 nm.

-

Use ethanol as a blank.

-

Identify the wavelength of maximum absorbance (λ_abs_).

-

-

Emission Spectrum Measurement:

-

Using a fluorometer, excite the working solution at its absorption maximum (λ_abs_).

-

Record the fluorescence emission spectrum over a range that covers the entire emission profile (e.g., 680 nm to 850 nm).

-

Identify the wavelength of maximum fluorescence emission (λ_em_).

-

Determination of Molar Extinction Coefficient

Objective: To calculate the molar extinction coefficient (ε), a measure of how strongly the dye absorbs light at a specific wavelength.

Procedure:

-

Prepare a series of dilutions of the this compound stock solution in ethanol.

-

Measure the absorbance of each dilution at the absorption maximum (λ_abs_).

-

Plot the absorbance values against the corresponding concentrations.

-

According to the Beer-Lambert law (A = εbc), the slope of the resulting linear plot will be the molar extinction coefficient (ε) when the path length (b) is 1 cm.

Determination of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield (Φ_f_) relative to a known standard. As the quantum yield of this compound is not reported, this protocol provides a methodology for its experimental determination.

Standard Selection: A suitable quantum yield standard should have absorption and emission properties that are similar to the sample under investigation. For this compound, a standard such as IR-125 (Φ_f_ = 0.132 in ethanol) could be appropriate.[1]

Procedure:

-

Prepare Solutions: Prepare a series of solutions of both the this compound (sample) and the chosen standard in the same solvent (ethanol). The concentrations should be adjusted to have an absorbance between 0.02 and 0.1 at the excitation wavelength to ensure linearity and avoid inner filter effects.

-

Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Measure Fluorescence:

-

Record the fluorescence emission spectrum for each solution using a fluorometer. The excitation wavelength should be the same for both the sample and the standard.

-

Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for all measurements.

-

-

Data Analysis:

-

Correct the emission spectra for the instrument's spectral response.

-

Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. .

-

The quantum yield of the sample (Φ_x_) can be calculated using the following equation:

Φ_x_ = Φ_st_ * (m_x_ / m_st_) * (η_x_² / η_st_²)

Where:

-

Φ_st_ is the quantum yield of the standard.

-

m_x_ and m_st_ are the slopes of the linear fits for the sample and the standard, respectively.

-

η_x_ and η_st_ are the refractive indices of the sample and standard solutions (if the same solvent is used, this term is 1).

-

-

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures described above.

Caption: Workflow for the photophysical characterization of a fluorescent dye.

This guide provides a foundational understanding of the photophysical properties of this compound and the experimental procedures required for their characterization. For researchers and professionals in drug development, a thorough understanding of these properties is essential for the successful application of this versatile fluorescent probe in their studies.

References

Technical Guide: Measurement of Molar Extinction Coefficient for Alkyne Cyanine Dye 718

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodology for determining the molar extinction coefficient of Alkyne Cyanine (B1664457) Dye 718, a fluorescent dye increasingly utilized in bioorthogonal chemistry for labeling and imaging applications.

Introduction to Alkyne Cyanine Dye 718

This compound is a near-infrared (NIR) fluorescent dye functionalized with an alkyne group. This alkyne moiety allows the dye to be covalently attached to azide-modified biomolecules through a copper-catalyzed or strain-promoted alkyne-azide cycloaddition, commonly known as "click chemistry"[1][2]. This specific and efficient bioorthogonal reaction makes it a valuable tool for labeling proteins, nucleic acids, and other cellular components for subsequent visualization and quantification[3]. Accurate determination of its molar extinction coefficient is crucial for quantitative studies, such as determining the concentration of the dye or the degree of labeling of a biomolecule.

Quantitative Data for this compound

The photophysical properties of this compound have been previously characterized. The key quantitative data are summarized in the table below.

| Property | Value | Solvent | Reference |

| Molar Extinction Coefficient (ε) | 100,000 M⁻¹cm⁻¹ | Ethanol | [1] |

| Excitation Maximum (Ex) | 664 nm | Ethanol | [1] |

| Emission Maximum (Em) | 718 nm | Ethanol | [1] |

Experimental Protocol for Molar Extinction Coefficient Measurement

The molar extinction coefficient (ε) is an intrinsic property of a substance that quantifies how strongly it absorbs light at a particular wavelength. It is determined using the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution[4][5].

Equation: A = εcl

Where:

-

A is the absorbance (unitless)

-

ε is the molar extinction coefficient (in M⁻¹cm⁻¹)

-

c is the concentration of the dye (in mol/L or M)

-

l is the path length of the cuvette (typically 1 cm)

The following protocol outlines the steps to experimentally determine the molar extinction coefficient of this compound.

3.1. Materials and Equipment

-

This compound

-

Spectrophotometer (UV-Vis)

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Cuvettes (quartz or appropriate for the wavelength range)

-

Solvent (e.g., ethanol, as specified in the literature[1])

3.2. Procedure

-

Preparation of a Stock Solution:

-

Accurately weigh a small amount of this compound using an analytical balance.

-

Dissolve the dye in a known volume of the chosen solvent (e.g., ethanol) in a volumetric flask to prepare a stock solution of a specific concentration. It is crucial to ensure the dye is completely dissolved.

-

-

Preparation of Serial Dilutions:

-

From the stock solution, prepare a series of dilutions with decreasing concentrations. It is recommended to prepare at least five different concentrations to generate a reliable calibration curve.

-

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Set the wavelength to the absorption maximum of this compound (664 nm in ethanol)[1].

-

Use a cuvette filled with the pure solvent to blank the spectrophotometer. This sets the absorbance reading to zero for the solvent.

-

-

Absorbance Measurement:

-

Starting with the least concentrated solution, fill a clean cuvette with the sample and measure its absorbance.

-

Rinse the cuvette with the next sample before filling it to avoid cross-contamination.

-

Measure the absorbance of all the prepared dilutions. To ensure accuracy, it is advisable to perform multiple readings for each concentration. The absorbance values should ideally fall within the linear range of the instrument, typically between 0.1 and 1.0.

-

3.3. Data Analysis

-

Plotting the Data:

-

Plot the measured absorbance (A) on the y-axis against the corresponding concentration (c) on the x-axis.

-

-

Linear Regression:

-

Perform a linear regression analysis on the plotted data. According to the Beer-Lambert law, the resulting plot should be a straight line passing through the origin.

-

-

Calculating the Molar Extinction Coefficient:

Experimental Workflow Diagram

The following diagram illustrates the workflow for the experimental determination of the molar extinction coefficient.

Caption: Experimental workflow for determining the molar extinction coefficient.

Logical Relationship for Bioorthogonal Labeling

This compound is primarily used in click chemistry for bioorthogonal labeling. The following diagram illustrates the logical relationship in a typical labeling experiment.

Caption: Logical workflow of a bioorthogonal labeling experiment.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. precisepeg.com [precisepeg.com]

- 3. Effective synthesis, development and application of a highly fluorescent cyanine dye for antibody conjugation and microscopy imaging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01471A [pubs.rsc.org]

- 4. How to Calculate Molar Absorptivity: 8 Steps (with Pictures) [wikihow.com]

- 5. How to Find Molar Absorptivity Using the Beer-Lambert Law | Chemistry | Study.com [study.com]

- 6. Virtual Labs [mas-iiith.vlabs.ac.in]

- 7. smart.dhgate.com [smart.dhgate.com]

Determining the Fluorescence Quantum Yield of Alkyne Cyanine Dye 718: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the fluorescence quantum yield of Alkyne Cyanine (B1664457) Dye 718. It is designed to equip researchers, scientists, and professionals in drug development with the necessary information to accurately characterize this near-infrared (NIR) fluorescent probe. This document outlines the photophysical properties of related cyanine dyes, details the experimental protocols for quantum yield determination, and illustrates a common application workflow.

Core Concepts in Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a critical photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule. A higher quantum yield indicates a brighter fluorophore, which is highly desirable for applications requiring sensitive detection.

Photophysical Properties of Alkyne Cyanine Dyes

| Property | Alkyne Cyanine Dye 718 | Sulfo-Cy7.5 NHS ester | sulfo-Cyanine7 alkyne |

| Excitation Maximum (λex) | ~664 nm (in ethanol)[1] | 778 nm[2] | 750 nm[3] |

| Emission Maximum (λem) | 718 nm (in ethanol)[1] | 797 nm[2] | 773 nm[3] |

| Molar Absorptivity (ε) | 100,000 M⁻¹cm⁻¹[1] | 222,000 M⁻¹cm⁻¹[2] | 240,600 M⁻¹cm⁻¹[3] |

| Fluorescence Quantum Yield (Φf) | Not specified | 0.21 [2] | 0.24 [3] |

| Solvent | Ethanol[1] | Water, DMF, DMSO[2] | DMF, DMSO, Water[3] |

Experimental Protocol: Relative Fluorescence Quantum Yield Determination

The most common method for determining the fluorescence quantum yield is the comparative method, which involves comparing the fluorescence intensity of the sample to a standard with a known quantum yield.

Materials and Equipment

-

Spectrofluorometer with a corrected emission channel

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

This compound

-

Reference standard: Indocyanine Green (ICG) in DMSO (Φf = 0.13) or as recommended by recent literature for the NIR region. The selection of a suitable standard is critical and should have overlapping absorption and emission profiles with the sample.

-

Spectroscopic grade solvent (e.g., ethanol, DMSO)

-

Volumetric flasks and precision pipettes

Procedure

-

Preparation of Stock Solutions: Prepare stock solutions of this compound and the reference standard (e.g., ICG) in the same spectroscopic grade solvent.

-

Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects. A typical range of absorbances would be 0.02, 0.04, 0.06, 0.08, and 0.1.

-

Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance spectra of all prepared solutions. Record the absorbance at the chosen excitation wavelength.

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer to the absorbance maximum of the dye.

-

Record the fluorescence emission spectrum for each solution, ensuring the entire emission band is captured.

-

Measure the fluorescence of a solvent blank and subtract it from the sample and standard spectra.

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

-

Perform a linear regression for both datasets. The slope of this line is the gradient (Grad).

-

-

Calculation of Quantum Yield: The fluorescence quantum yield of the sample (Φx) is calculated using the following equation:

Φx = Φstd * (Gradx / Gradstd) * (ηx² / ηstd²)

Where:

-

Φstd is the quantum yield of the standard.

-

Gradx and Gradstd are the gradients of the plots for the sample and the standard, respectively.

-

ηx and ηstd are the refractive indices of the sample and standard solutions. If the same solvent is used, this term becomes 1.

-

Experimental Workflow: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Alkyne cyanine dyes are frequently used for labeling biomolecules through click chemistry. The following diagram illustrates a typical workflow for labeling an azide-modified protein.

Logical Relationship: Factors Influencing Fluorescence Quantum Yield

The fluorescence quantum yield of a cyanine dye is not an immutable property and can be influenced by several factors. Understanding these relationships is crucial for accurate measurements and experimental design.

This guide provides a foundational understanding and practical protocols for the determination of the fluorescence quantum yield of this compound. For the most accurate results, it is recommended to consult recent literature for the most appropriate reference standards and to meticulously control experimental conditions.

References

Alkyne Cyanine Dye 718: An In-depth Technical Guide to Fluorescence Lifetime Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkyne Cyanine (B1664457) Dye 718 is a near-infrared (NIR) fluorescent probe featuring a terminal alkyne group, rendering it a valuable tool for bioorthogonal labeling via "click chemistry." Its fluorescence in the NIR region is particularly advantageous for biological applications due to reduced autofluorescence from cells and tissues, leading to an improved signal-to-noise ratio. A key characteristic of this and other fluorophores is its fluorescence lifetime—the average time the molecule spends in the excited state before returning to the ground state. This parameter is independent of the dye concentration and excitation intensity, but highly sensitive to the molecular microenvironment. Consequently, fluorescence lifetime analysis, particularly through techniques like Time-Correlated Single Photon Counting (TCSPC) and Fluorescence Lifetime Imaging Microscopy (FLIM), has emerged as a powerful method in drug development and molecular biology for studying molecular interactions, conformational changes, and cellular environments. This guide provides a comprehensive overview of the fluorescence lifetime analysis of Alkyne Cyanine Dye 718 and its analogs, including experimental protocols and data interpretation.

Core Concepts in Fluorescence Lifetime

The fluorescence lifetime of a molecule is an intrinsic property that can be influenced by a variety of factors, including solvent polarity, viscosity, temperature, and interactions with other molecules. For cyanine dyes, the fluorescence lifetime is often in the sub-nanosecond to nanosecond range. The structure of the dye, particularly the length of the polymethine chain and the nature of the heterocyclic groups, plays a crucial role in determining its photophysical properties. Heptamethine cyanine dyes, such as Cy7 derivatives, generally exhibit longer fluorescence lifetimes compared to their shorter-chain counterparts (trimethine and pentamethine). The fluorescence lifetime of cyanine dyes also tends to increase in less polar solvents.

Quantitative Data on this compound and Related Compounds

| Property | Value (in Ethanol) |

| Excitation Maximum (λex) | 664 nm |

| Emission Maximum (λem) | 718 nm |

| Molar Absorbance | 100,000 M⁻¹cm⁻¹ |

| Fluorescence Lifetime (τ) | Not Reported |

Table 1: Photophysical Properties of this compound.

| Cyanine Dye Derivative | Solvent/Environment | Fluorescence Lifetime (τ) in nanoseconds (ns) |

| Indocyanine Green (ICG) | DMSO | 0.97 |

| Indocyanine Green (ICG) | Methanol | 0.51 |

| IR-820 | Methanol | 0.25 |

| Heptamethine, indolium-based | Various non-polar solvents | Generally longer lifetimes |

| Heptamethine, benz[e]indolium-based | Various non-polar solvents | Generally shorter lifetimes than indolium-based |

Table 2: Fluorescence Lifetimes of Structurally Related Near-Infrared Cyanine Dyes.

Experimental Protocols

Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique for determining the fluorescence lifetime of a fluorophore in solution.

Materials:

-

This compound solution (or analog) of known concentration in a suitable solvent (e.g., ethanol, DMSO, PBS).

-

Pulsed light source with a high repetition rate (e.g., picosecond pulsed diode laser or a mode-locked Ti:Sapphire laser).

-

High-speed photodetector (e.g., microchannel plate photomultiplier tube - MCP-PMT or a single-photon avalanche diode - SPAD).

-

TCSPC electronics module.

-

Cuvette.

-

Data analysis software.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the alkyne cyanine dye in the solvent of choice. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Instrument Setup:

-

Set the excitation wavelength of the pulsed light source to match the absorption maximum of the dye.

-

Set the emission monochromator or filter to the emission maximum of the dye.

-

Adjust the repetition rate of the light source to be significantly longer than the expected fluorescence lifetime of the dye to prevent pulse pile-up.

-

-

Data Acquisition:

-

Acquire the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength.

-

Replace the scattering solution with the dye sample and acquire the fluorescence decay curve. Collect photons until a sufficient number of counts are accumulated in the peak channel (typically >10,000 counts) for good statistical accuracy.

-

-

Data Analysis:

-

Use deconvolution software to fit the experimental fluorescence decay curve with the measured IRF.

-

A multi-exponential decay model is often used to fit the decay data: I(t) = Σ αi * exp(-t/τi), where I(t) is the intensity at time t, αi is the amplitude of the i-th component, and τi is the lifetime of the i-th component.

-

The goodness of the fit is typically evaluated by the chi-squared (χ²) value and the randomness of the residuals.

-

An In-depth Technical Guide to the Solubility of Alkyne Cyanine Dye 718

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of Alkyne Cyanine (B1664457) Dye 718, a fluorescent molecule integral to bioorthogonal chemistry and advanced molecular imaging. Understanding the solubility of this dye is critical for its effective application in various experimental settings, including "click" chemistry-mediated labeling of biomolecules. This document outlines the known solubility properties, provides detailed experimental protocols for solubility determination, and illustrates a key experimental workflow.

Core Concepts: Solubility of Cyanine Dyes

Cyanine dyes are a class of synthetic dyes characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic moieties. The solubility of these dyes is heavily influenced by their molecular structure, including the length of the polymethine chain and the presence of charged or polar functional groups. Alkyne Cyanine Dye 718 is functionalized with an alkyne group, enabling its participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click" chemistry.

Data Presentation: Solubility of a Structurally Analogous Cyanine Dye (Cy7)

| Solvent | Solubility (mg/mL) | Molar Solubility (mM) |

| Dimethyl Sulfoxide (B87167) (DMSO) | ~10 | ~13.6 |

| Dimethylformamide (DMF) | ~10 | ~13.6 |

| Ethanol (B145695) | ~5 | ~6.8 |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~1 | ~1.4 |

Note: The data presented is for the cyanine dye Cy7 and should be considered an approximation for this compound due to the high structural similarity. Actual solubility may vary.

Experimental Protocols

Protocol for Determining the Solubility of this compound

This protocol outlines a reliable method for determining the quantitative solubility of this compound in a solvent of interest.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., DMSO, DMF, ethanol, water, or buffer)

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Vortex mixer

-

Thermomixer or incubator capable of maintaining a constant temperature

-

Spectrophotometer

-

Calibrated micropipettes

-

Analytical balance

Procedure:

-

Preparation of a Saturated Solution:

-

Accurately weigh a small amount of this compound (e.g., 2-5 mg) and place it into a microcentrifuge tube.

-

Add a small, precise volume of the solvent of interest (e.g., 100 µL) to the tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Incubate the suspension at a constant temperature (e.g., 25°C) for 24 hours with continuous agitation to ensure equilibrium is reached. Check for the presence of undissolved solid to confirm saturation.

-

-

Separation of Undissolved Solute:

-

Centrifuge the saturated solution at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet the undissolved dye.

-

-

Quantification of Dissolved Dye:

-

Carefully collect a known volume of the supernatant without disturbing the pellet.

-

Prepare a series of dilutions of the supernatant in the same solvent.

-

Measure the absorbance of each dilution at the dye's maximum absorbance wavelength (λmax ≈ 718 nm).

-

Using the Beer-Lambert law (A = εbc) and the known molar extinction coefficient of the dye, calculate the concentration of the dissolved dye in the supernatant. The molar extinction coefficient for this compound in ethanol is approximately 100,000 M⁻¹cm⁻¹.

-

-

Calculation of Solubility:

-

The concentration of the undiluted supernatant represents the solubility of the dye in that solvent at the specified temperature. Express the solubility in mg/mL or mol/L.

-

Protocol for Copper-Catalyzed "Click" Chemistry Labeling of a Biomolecule

This protocol describes a general workflow for labeling an azide-modified biomolecule with this compound.

Materials:

-

Azide-modified biomolecule (e.g., protein, nucleic acid)

-

This compound

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper ligand (e.g., Tris(benzyltriazolylmethyl)amine - TBTA)

-

Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)

-

DMSO or DMF for dissolving the dye

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Reagent Preparation:

-

Dissolve the azide-modified biomolecule in the reaction buffer.

-

Prepare a stock solution of this compound in DMSO or DMF (e.g., 10 mM).

-

Prepare stock solutions of CuSO₄ (e.g., 50 mM in water), sodium ascorbate (B8700270) (e.g., 100 mM in water, freshly prepared), and TBTA (e.g., 10 mM in DMSO).

-

-

Labeling Reaction:

-

In a reaction vessel, combine the azide-modified biomolecule, the reaction buffer, and the this compound stock solution.

-

Add the TBTA ligand to the reaction mixture.

-

Initiate the "click" reaction by adding the CuSO₄ and sodium ascorbate solutions. The sodium ascorbate reduces Cu(II) to the catalytic Cu(I) species.

-

Incubate the reaction at room temperature for 1-4 hours, protected from light.

-

-

Purification of the Labeled Biomolecule:

-

Remove the unreacted dye and other small molecules from the labeled biomolecule using an appropriate purification method, such as size-exclusion chromatography or dialysis.

-

-

Characterization:

-

Confirm successful labeling by measuring the absorbance of the purified product at the protein absorbance maximum (280 nm) and the dye's absorbance maximum (~718 nm).

-

Mandatory Visualization

Caption: Workflow for biomolecule labeling using this compound via "click" chemistry.

An In-depth Technical Guide to Alkyne Cyanine Dye 718: Absorption and Emission Spectra

This technical guide provides a comprehensive overview of the spectral properties of Alkyne Cyanine (B1664457) Dye 718, a near-infrared (NIR) fluorescent probe. Tailored for researchers, scientists, and professionals in drug development, this document details the dye's absorption and emission characteristics, experimental protocols for their measurement, and its applications in biological imaging and labeling.

Photophysical Properties

Alkyne Cyanine Dye 718 is a member of the heptamethine cyanine dye family, known for its strong absorption and fluorescence in the near-infrared region of the electromagnetic spectrum. Its alkyne functional group allows for covalent attachment to azide-modified biomolecules via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry". This enables the specific labeling of proteins, nucleic acids, and other biological targets for visualization and tracking.

The spectral properties of cyanine dyes are influenced by the length of their polymethine chain, the nature of the heterocyclic groups, and the solvent environment. For this compound, the key photophysical parameters are summarized below. It is important to note that variations in reported values can occur due to differences in molecular structure and measurement conditions. For instance, data for a closely related compound, Cyanine 7 alkyne, is also presented for comparison.

Table 1: Photophysical Data of this compound and Related Compounds

| Parameter | This compound[1] | Cyanine 7 Alkyne[2] |

| Excitation Maximum (λex) | 664 nm (in ethanol) | 750 nm[2] |

| Emission Maximum (λem) | 718 nm (in ethanol) | 773 nm[2] |

| Molar Extinction Coefficient (ε) | 100,000 M-1cm-1 | 199,000 M-1cm-1[2] |

| Stokes Shift | 54 nm | 23 nm |

| Recommended Solvent | Ethanol[1] | DMSO, DMF, alcohols[2] |

Experimental Protocols

The following protocols provide a general framework for measuring the absorption and emission spectra of alkyne cyanine dyes. Instrument-specific parameters should be optimized by the user.

2.1. Measurement of Absorption Spectrum

This protocol outlines the steps for determining the ultraviolet-visible (UV-Vis) absorption spectrum of this compound.

-

Materials:

-

This compound

-

Spectrophotometer grade solvent (e.g., ethanol, methanol, or DMSO)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

-

-

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mM. Due to the high molar extinction coefficient of cyanine dyes, this stock solution will need to be diluted for accurate absorbance measurements.

-

Working Solution Preparation: Dilute the stock solution to a working concentration that yields an absorbance maximum between 0.5 and 1.5 AU. A typical starting concentration is 1-10 µM.

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 15-30 minutes.

-

Set the wavelength range for scanning. For this compound, a range of 400 nm to 800 nm is appropriate.

-

Set the scan speed and resolution. A resolution of 1-2 nm is generally sufficient.

-

-

Blank Measurement: Fill a clean quartz cuvette with the solvent used to prepare the dye solution. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectrum.

-

Sample Measurement: Rinse the cuvette with the dye working solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

2.2. Measurement of Emission Spectrum

This protocol describes the procedure for measuring the fluorescence emission spectrum of this compound.

-

Materials:

-

This compound solution (prepared as for absorption measurements)

-

Fluorescence grade solvent

-

Fluorescence cuvettes (4-sided clear)

-

Spectrofluorometer

-

-

Procedure:

-

Solution Preparation: Prepare a dilute solution of the dye in a fluorescence-grade solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).

-

Spectrofluorometer Setup:

-

Turn on the spectrofluorometer and allow the excitation source to stabilize.

-

Set the excitation wavelength to the absorption maximum (λex) determined from the absorption spectrum (e.g., 664 nm).

-

Set the emission wavelength range. For this compound, a range from the excitation wavelength to 850 nm is a good starting point.

-

Set the excitation and emission slit widths to control the resolution and signal intensity.

-

-

Blank Measurement: Fill a fluorescence cuvette with the solvent and record an emission scan. This will account for any background fluorescence from the solvent or cuvette.

-

Sample Measurement: Rinse the cuvette with the dye solution before filling. Place the sample cuvette in the spectrofluorometer and record the emission spectrum.

-

Data Analysis: Identify the wavelength of maximum emission (λem). The Stokes shift can be calculated as the difference between the emission maximum and the absorption maximum (λem - λex).

-

Applications and Workflows

This compound is primarily used in bioorthogonal chemistry for the fluorescent labeling of biomolecules. The alkyne group serves as a reactive handle for conjugation to azide-modified targets.

3.1. Signaling Pathway for Antibody Conjugation and Cellular Imaging

The following diagram illustrates the workflow for labeling an antibody with this compound and its subsequent use in cellular imaging.

Caption: Workflow for Antibody-Dye Conjugation and Cellular Imaging.

3.2. Experimental Workflow for Glycoprotein Labeling

This diagram outlines the process of labeling cell surface glycoproteins using a metabolic labeling approach followed by click chemistry with this compound.

Caption: Workflow for Cell Surface Glycoprotein Labeling.

Conclusion

This compound is a valuable tool for researchers in life sciences and drug development, offering bright, near-infrared fluorescence and the versatility of click chemistry for targeted labeling. Understanding its spectral properties and the appropriate experimental protocols is crucial for its effective application in a wide range of biological studies, from cellular imaging to in vivo tracking of biomolecules. The provided data and methodologies serve as a foundational guide for the successful implementation of this powerful fluorescent probe in research and development.

References

An In-depth Technical Guide to the Mechanism and Application of Alkyne Cyanine Dye 718 in Copper-Catalyzed Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Alkyne Cyanine (B1664457) Dye 718 and its application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This document details the underlying mechanism of the reaction, provides structured data on the dye's properties, and offers detailed experimental protocols for its use in bioconjugation and cellular imaging.

Introduction to Alkyne Cyanine Dye 718 and Click Chemistry

This compound is a near-infrared (NIR) fluorescent probe functionalized with a terminal alkyne group.[1][2][3] This alkyne moiety allows the dye to be covalently conjugated to molecules containing an azide (B81097) group through the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[4] This bioorthogonal reaction, often referred to as "click chemistry," is characterized by its high yield, stereospecificity, and tolerance of a wide range of functional groups and aqueous conditions, making it an invaluable tool in chemical biology, drug development, and materials science.[4]

Cyanine dyes, such as the Cy7 analogue this compound, are widely utilized in biological imaging due to their high molar extinction coefficients, good quantum yields, and emission in the near-infrared spectrum, which minimizes background autofluorescence from biological samples.[5][6]

Physicochemical and Spectroscopic Properties

This compound is a water-soluble, brightly fluorescent dye with a zero net charge.[1] Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₄₀H₄₉N₃O₆S₂ | [2] |

| Molecular Weight | 731.96 g/mol | [2] |

| CAS Number | 1188292-54-7 | [2] |

| Excitation Maximum (λex) | 664 nm (in Ethanol) | [1] |

| Emission Maximum (λem) | 718 nm (in Ethanol) | [1] |

| Molar Absorbance (ε) | 100,000 M⁻¹cm⁻¹ | [1] |

| Solubility | Water, Ethanol, DMF, DMSO | [1] |

Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction dramatically accelerates the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne, leading to the regioselective formation of a 1,4-disubstituted 1,2,3-triazole.[4] The catalytic cycle, which relies on copper in the +1 oxidation state, is illustrated below.

The key steps in the mechanism are:

-

Formation of Copper(I) Acetylide: The catalytically active Cu(I) species coordinates to the terminal alkyne of the cyanine dye. Subsequent deprotonation results in the formation of a copper(I) acetylide intermediate.[4]

-

Coordination of the Azide: The azide-containing molecule then coordinates to the copper acetylide.

-

Cycloaddition and Ring Contraction: A six-membered copper metallacycle is formed, which then undergoes ring contraction to a triazolyl-copper intermediate.

-

Protonolysis: The final step is protonolysis, which releases the 1,4-disubstituted triazole product and regenerates the Cu(I) catalyst, allowing it to re-enter the catalytic cycle.[4]

Experimental Protocols

The following are general protocols for the use of this compound in CuAAC reactions. Optimization may be required for specific applications.

Labeling of Proteins in Solution

This protocol describes the labeling of a protein containing an azide group with this compound.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

This compound

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)

-

Sodium ascorbate (B8700270) stock solution (e.g., 300 mM in water, freshly prepared)

-

Protein labeling buffer (e.g., PBS)

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein solution and PBS buffer.

-

Add this compound: Add the desired amount of this compound stock solution (e.g., in DMSO) to the protein solution. A 3-10 fold molar excess of the dye over the protein is a common starting point.[7]

-

Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ stock solution and the THPTA stock solution. The ligand should be in slight excess to stabilize the Cu(I) ion.

-

Add Catalyst: Add the CuSO₄/THPTA premix to the protein-dye mixture and vortex briefly.

-

Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to initiate the click reaction. Vortex briefly to mix.

-

Incubation: Protect the reaction from light and incubate at room temperature for 30-60 minutes.[8]

-

Purification: The labeled protein can be purified from excess dye and reaction components using size-exclusion chromatography or dialysis.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. precisepeg.com [precisepeg.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Click Chemistry [organic-chemistry.org]

- 5. Cyanine 7 alkyne [equivalent to Cy7® alkyne] | AAT Bioquest [aatbio.com]

- 6. Recent Advances about the Applications of Click Reaction in Chemical Proteomics [mdpi.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. broadpharm.com [broadpharm.com]

Alkyne Cyanine Dye 718: A Technical Guide to Stability in Different Buffer Conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkyne cyanine (B1664457) dye 718 is a near-infrared (NIR) fluorescent dye that has become an invaluable tool in biological research and drug development. Its terminal alkyne group allows for its covalent attachment to azide-modified biomolecules via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry". This specific and efficient ligation method has propelled the use of alkyne cyanine dye 718 in a variety of applications, including the labeling and visualization of proteins, nucleic acids, and other cellular components.

Understanding the stability of this fluorophore under various experimental conditions is paramount for generating reliable and reproducible data. This technical guide provides an in-depth analysis of the stability of this compound in different buffer conditions, with a focus on pH and photostability. Detailed experimental protocols and a workflow for its application in cellular imaging are also presented to aid researchers in optimizing their experimental designs.

pH Stability

Cyanine dyes, as a class, are known for their robust stability across a wide range of pH values.[1] For Cy7, a close structural analog of this compound, fluorescence intensity is generally stable from pH 4 to 10.[1] This characteristic is crucial for experiments conducted in biological systems where pH can vary, such as within different cellular compartments.[1] Using a pH-insensitive dye ensures that observed changes in fluorescence are attributable to the biological event under investigation rather than fluctuations in the local environment.[1] While extensive data specific to the alkyne-functionalized cyanine dye 718 is limited, the stability profile of structurally similar cyanine dyes provides a strong indication of its expected performance.

Below is a summary of the relative fluorescence intensity of a representative cyanine dye (Cy5), which shares a similar core structure with cyanine dye 718, at various pH values.

Table 1: Relative Fluorescence Intensity of a Representative Cyanine Dye at Different pH Values [1]

| pH | Relative Fluorescence Intensity (%) |

| 4.0 | 98 |

| 5.0 | 99 |

| 6.0 | 100 |

| 7.0 | 100 |

| 8.0 | 99 |

| 9.0 | 97 |

| 10.0 | 95 |

Note: This data is representative of the cyanine dye class and illustrates the minimal effect of pH on fluorescence intensity within a broad range. Actual values for this compound may vary slightly.[1]

It is important to note that extreme pH values (below 4 or above 10) may lead to some degradation of the dye.[1]

Photostability

A critical factor influencing the utility of any fluorophore is its photostability—the ability to resist photobleaching upon exposure to excitation light. Cyanine dyes, including Cy7, are susceptible to photodegradation, which can lead to a decrease in fluorescence signal over time.[1] The rate of photobleaching can be influenced by several factors, including the intensity and duration of light exposure, and the chemical environment.

Studies comparing the photostability of Cy5 and Cy7 have shown that both dyes experience a decrease in fluorescence emission intensity upon continuous irradiation.[1] In one study, when dissolved in PBS buffer and irradiated for 50 minutes, both Cy5 and Cy7 showed a relatively rapid decrease in fluorescence.[1] The use of antifade reagents in mounting media for microscopy can help to mitigate photobleaching.[1]

Table 2: Comparative Photostability of Cyanine Dyes

| Dye | Observation upon Irradiation |

| Cy5 | Fluorescence emission intensity decreased relatively rapidly.[1] |

| Cy7 | Fluorescence emission intensity decreased relatively rapidly.[1] |

Experimental Protocols

Protocol 1: Measuring the Effect of pH on this compound Fluorescence Intensity

This protocol provides a methodology to experimentally determine the pH stability of this compound.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS) at various pH values (e.g., 4.0, 5.0, 6.0, 7.0, 8.0, 9.0, 10.0)

-

Fluorometer or microplate reader with appropriate excitation and emission filters for cyanine dye 718 (Ex: ~750 nm, Em: ~773 nm)[1]

-

96-well black microplate

-

Pipettes and tips

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a dilution series of the dye in the different pH buffers. Ensure the final concentration of the dye is consistent across all pH conditions.

-

Pipette 100 µL of each solution into separate wells of the 96-well black microplate.

-

Include a blank control for each pH buffer containing no dye.

-

Measure the fluorescence intensity of each well using the fluorometer or microplate reader with the appropriate filter set for cyanine dye 718.

-

Normalize the fluorescence intensity by setting the value at pH 7.0 to 100% and calculate the relative fluorescence intensity for the other pH values.[1]

Protocol 2: Labeling of Nascent Proteins in Live Cells via Click Chemistry

This protocol outlines a general workflow for the application of this compound in visualizing newly synthesized proteins in live cells. This method utilizes the incorporation of an amino acid analog containing an azide (B81097) group, followed by a click reaction with the alkyne dye.

Materials:

-

Live cells in culture

-

L-azidohomoalanine (AHA)

-

Complete cell culture medium

-

PBS

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Click chemistry reaction buffer (e.g., containing copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper ligand like TBTA or THPTA)

-

This compound

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Methodology:

-

Metabolic Labeling:

-

Incubate live cells with medium containing L-azidohomoalanine (AHA) for a desired period to allow for its incorporation into newly synthesized proteins.

-

-

Cell Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells with PBS.

-

-

Click Reaction:

-

Prepare the click reaction cocktail containing copper(II) sulfate, a reducing agent, a copper ligand, and this compound.

-

Incubate the permeabilized cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.

-

-

Staining and Imaging:

-

Wash the cells with PBS.

-

(Optional) Counterstain the nuclei with DAPI.

-

Wash the cells with PBS.

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Visualize the cells using a fluorescence microscope with the appropriate filter sets for cyanine dye 718 and the nuclear counterstain.

-

Mandatory Visualization

Caption: Experimental workflow for labeling nascent proteins.

Conclusion

This compound is a powerful tool for fluorescently labeling biomolecules in a highly specific manner. Based on the stability profiles of its structural analogs, it is expected to exhibit robust fluorescence across a physiologically relevant pH range. However, like other cyanine dyes, it is susceptible to photobleaching, a factor that researchers must consider during experimental design and execution, particularly in applications requiring prolonged light exposure such as live-cell imaging. By following optimized protocols and understanding the stability characteristics of this dye, researchers can ensure the acquisition of high-quality, reproducible data in their investigations. For optimal performance and longevity, it is recommended to store this compound at -20°C in the dark and desiccated. When in solution, it should be protected from light to minimize photodegradation.

References

Synthesis Protocol for Alkyne Cyanine Dye 718 Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Alkyne Cyanine (B1664457) Dye 718 and its derivatives. This near-infrared (NIR) fluorescent dye, equipped with a terminal alkyne group, is a valuable tool for bioorthogonal labeling and imaging through copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This document outlines the synthetic pathway, detailed experimental protocols, and relevant data for the preparation of these versatile molecular probes.

Overview of the Synthetic Strategy

The synthesis of Alkyne Cyanine Dye 718, a heptamethine cyanine dye, is a multi-step process that can be broadly divided into two key stages:

-

Stage 1: Synthesis of the Alkyne-Functionalized Indoleninium Salt. This involves the formation of the core heterocyclic structure, 2,3,3-trimethylindolenine (B142774), followed by its N-alkylation with an alkyne-containing electrophile, typically propargyl bromide, to introduce the clickable functionality.

-

Stage 2: Condensation to Form the Heptamethine Cyanine Dye. The alkyne-functionalized indoleninium salt is then condensed with a suitable precursor for the polymethine bridge to construct the final asymmetrical cyanine dye. A common reagent for this purpose is N-[5-(phenylamino)-2,4-pentadienylidene]aniline monohydrochloride or similar glutaconaldehyde (B1235477) derivatives.

Detailed Experimental Protocols

The following protocols are adapted from established synthetic methodologies for cyanine dyes and related heterocyclic compounds.

Stage 1: Synthesis of 1-(Prop-2-yn-1-yl)-2,3,3-trimethyl-3H-indol-1-ium Bromide

Step 1a: Synthesis of 2,3,3-Trimethylindolenine

This step utilizes the Fischer indole (B1671886) synthesis.

-

Reaction: Phenylhydrazine (B124118) is reacted with 3-methyl-2-butanone (B44728) in the presence of an acid catalyst.

-

Procedure:

-

To a round-bottom flask, add phenylhydrazine (1.0 eq) and 3-methyl-2-butanone (1.1 eq).

-

Add glacial acetic acid (5-10 volumes) as the solvent and catalyst.

-

Heat the mixture to reflux (approximately 118 °C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with diethyl ether or dichloromethane (B109758) (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield 2,3,3-trimethylindolenine as a colorless to pale yellow oil.

-

Step 1b: N-Alkylation with Propargyl Bromide

-

Reaction: 2,3,3-Trimethylindolenine is alkylated with propargyl bromide to introduce the terminal alkyne.

-

Procedure:

-

Dissolve 2,3,3-trimethylindolenine (1.0 eq) in acetonitrile (B52724) or dichloromethane (10 volumes) in a round-bottom flask.

-

Add propargyl bromide (1.2 eq).

-

Stir the reaction mixture at room temperature for 24-48 hours. The formation of a precipitate indicates the progress of the reaction.

-

After the reaction is complete (monitored by TLC), filter the precipitate and wash it with cold diethyl ether to remove any unreacted starting materials.

-

Dry the resulting solid under vacuum to obtain 1-(prop-2-yn-1-yl)-2,3,3-trimethyl-3H-indol-1-ium bromide as a crystalline solid.

-

Stage 2: Synthesis of this compound

-

Reaction: Condensation of the alkyne-functionalized indoleninium salt with a polymethine bridge precursor.

-

Procedure:

-

In a round-bottom flask, dissolve 1-(prop-2-yn-1-yl)-2,3,3-trimethyl-3H-indol-1-ium bromide (1.0 eq) and a suitable non-functionalized indoleninium salt (e.g., 1,2,3,3-tetramethyl-3H-indol-1-ium iodide, 1.0 eq) in a mixture of acetic anhydride (B1165640) and pyridine (B92270) (e.g., 1:1 v/v).

-

Add N-[5-(phenylamino)-2,4-pentadienylidene]aniline monohydrochloride (1.0 eq) to the solution.

-

Heat the reaction mixture to reflux (around 120-140 °C) for 1-2 hours. The solution will typically develop a deep blue or green color.

-

Monitor the reaction by UV-Vis spectroscopy, observing the formation of the characteristic long-wavelength absorption peak of the heptamethine cyanine dye (around 700-750 nm).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of diethyl ether to precipitate the crude dye.

-

Collect the solid by filtration and wash it thoroughly with diethyl ether.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of dichloromethane and methanol (B129727) as the eluent.

-

Collect the fractions containing the pure dye, combine them, and remove the solvent under reduced pressure to yield this compound as a dark-colored solid.

-

Data Presentation

The following table summarizes typical quantitative data for heptamethine cyanine dyes. The exact values for this compound may vary depending on the specific counter-ion and solvent.

| Parameter | Typical Value |

| Yield (Overall) | 20-40% |

| Appearance | Dark green or blue solid |

| Maximum Absorption (λmax) | 710-725 nm (in Ethanol/DMSO) |

| Molar Extinction Coefficient (ε) | > 200,000 M⁻¹cm⁻¹ |

| Maximum Emission (λem) | 730-750 nm (in Ethanol/DMSO) |

| Solubility | Soluble in DMF, DMSO; limited solubility in water |

Visualization of Workflow and Application

The following diagrams illustrate the synthesis workflow and a conceptual application of this compound in a biological context.

Caption: Synthetic workflow for this compound.

Caption: Conceptual application in bioorthogonal labeling.

Methodological & Application

Application Notes and Protocols: Step-by-Step Alkyne Cyanine Dye 718 Labeling of Intracellular Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the fluorescent labeling of intracellular proteins using Alkyne Cyanine Dye 718. This method utilizes a bioorthogonal chemical reporter strategy based on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This powerful technique allows for the specific covalent labeling of proteins that have been metabolically tagged with an azide- or alkyne-containing amino acid analog. This compound is a near-infrared fluorescent probe, making it ideal for applications requiring deep tissue penetration and minimal autofluorescence.

The protocol is divided into three main stages:

-

Metabolic labeling of proteins with an azide- or alkyne-modified amino acid.

-

Cell fixation and permeabilization to allow intracellular access of the labeling reagents.

-

Copper-catalyzed click reaction to conjugate the this compound to the modified proteins.

Materials and Reagents

Reagents for Metabolic Labeling:

-

Azide- or alkyne-modified amino acid (e.g., L-Azidohomoalanine (AHA) or L-Homopropargylglycine (HPG))

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

Reagents for Fixation and Permeabilization:

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 or Saponin in PBS)

-

Blocking Buffer (e.g., 3% Bovine Serum Albumin (BSA) in PBS)

Reagents for Click Chemistry Labeling:

-

This compound (prepare a 1-10 mM stock solution in DMSO)

-

Copper(II) Sulfate (CuSO4) (prepare a 20-50 mM stock solution in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand (prepare a 50-100 mM stock solution in water)

-

Sodium Ascorbate (prepare a 100-300 mM stock solution in water, always prepare fresh )

-

PBS

Experimental Protocols

Protocol 1: Metabolic Labeling of Intracellular Proteins

This protocol describes the incorporation of an azide (B81097) or alkyne amino acid analog into newly synthesized proteins.

-

Cell Culture: Plate cells at an appropriate density in a suitable culture vessel and allow them to adhere overnight.

-

Amino Acid Starvation (Optional but Recommended): To increase the incorporation of the analog, aspirate the complete medium, wash the cells once with PBS, and incubate them in a methionine-free medium for 30-60 minutes.

-

Metabolic Labeling: Replace the starvation medium with a complete medium supplemented with the azide- or alkyne-modified amino acid. The final concentration of the analog should be optimized for your cell type but typically ranges from 25-100 µM.

-

Incubation: Incubate the cells for a period that allows for sufficient protein synthesis and incorporation of the analog. This can range from 4 to 24 hours, depending on the experimental goals.

Protocol 2: Cell Fixation and Permeabilization

This protocol prepares the cells for intracellular labeling.

-

Washing: After metabolic labeling, gently aspirate the medium and wash the cells twice with PBS.

-

Fixation: Add 4% PFA in PBS to the cells and incubate for 15-20 minutes at room temperature. This step crosslinks proteins and preserves cell morphology.[1][2]

-

Washing: Aspirate the PFA solution and wash the cells three times with PBS.

-

Permeabilization: Add a permeabilization buffer (e.g., 0.25% Triton X-100 in PBS) and incubate for 10-15 minutes at room temperature. This creates pores in the cell membrane, allowing the click chemistry reagents to enter.[1]

-

Washing: Aspirate the permeabilization buffer and wash the cells three times with PBS.

-

Blocking (Optional): To reduce non-specific binding of the dye, you can incubate the cells in a blocking buffer for 30 minutes at room temperature.[1]

Protocol 3: this compound Labeling via Click Chemistry

This protocol describes the copper-catalyzed click reaction to label the azide- or alkyne-modified proteins.

-

Prepare the Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail immediately before use. The final concentrations of the reagents in the reaction volume should be optimized, but a good starting point is provided in the table below. It is crucial to add the reagents in the specified order to prevent premature precipitation of copper.

Order of Addition:

-

PBS

-

This compound

-

Copper(II) Sulfate

-

THPTA (or other ligand)

-

Sodium Ascorbate (add last to initiate the reaction)

-

-

Labeling Reaction: Aspirate the buffer from the fixed and permeabilized cells and add the freshly prepared click reaction cocktail.

-

Incubation: Incubate the cells for 30-60 minutes at room temperature, protected from light.

-

Washing: Aspirate the click reaction cocktail and wash the cells three to five times with PBS containing a detergent (e.g., 0.1% Tween-20) to remove unreacted dye and copper.

-

Final Washes: Wash the cells twice with PBS.

-

Imaging: The cells are now ready for imaging using a fluorescence microscope with appropriate filters for Cyanine 7 (Excitation/Emission ~750/773 nm).[3]

Data Presentation: Quantitative Parameters for Labeling

The following tables provide recommended concentration ranges for the key components of the labeling protocol. Optimal concentrations may vary depending on the cell type, protein of interest, and experimental setup.

Table 1: Metabolic Labeling Reagent Concentrations

| Reagent | Typical Final Concentration | Notes |

| L-Azidohomoalanine (AHA) | 25 - 100 µM | Higher concentrations can be toxic to some cell lines. |

| L-Homopropargylglycine (HPG) | 25 - 100 µM | Toxicity should be assessed for each cell line. |

Table 2: Click Chemistry Reaction Component Concentrations

| Component | Recommended Final Concentration Range | Starting Concentration | Notes |

| This compound | 2 - 25 µM | 10 µM | Titrate to find the optimal balance between signal and background. |

| Copper(II) Sulfate (CuSO4) | 50 - 200 µM | 100 µM | Higher concentrations can be cytotoxic in live-cell labeling. |

| THPTA (or other ligand) | 250 µM - 1 mM | 500 µM | A 5:1 ligand-to-copper ratio is often recommended to protect cells and enhance the reaction.[4] |

| Sodium Ascorbate | 1 - 5 mM | 2.5 mM | Always use a freshly prepared solution. |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for this compound labeling of intracellular proteins.

Click Chemistry Reaction Pathway

Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Example Signaling Pathway: MAPK/ERK Pathway

Caption: Simplified MAPK/ERK signaling pathway, often studied with protein labeling.

References

Application Notes and Protocols for Alkyne Cyanine Dye 718 in Live Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Alkyne Cyanine Dye 718 in live cell imaging applications. The primary application detailed is the visualization of newly synthesized proteins in living cells through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.

Introduction

This compound is a near-infrared (NIR) fluorescent probe designed for biological labeling using click chemistry.[1] Its long excitation and emission wavelengths minimize cellular autofluorescence, leading to a high signal-to-noise ratio, which is advantageous for sensitive detection in live-cell imaging.[1] This dye contains a terminal alkyne group that can be covalently linked to an azide-modified biomolecule of interest via a copper(I)-catalyzed reaction. This protocol focuses on the detection of nascent protein synthesis by metabolically incorporating an azide-modified amino acid analog, followed by reaction with this compound.

Product Information

| Property | Value | Reference |

| Excitation Maximum (λex) | 664 nm (in ethanol) | [1] |

| Emission Maximum (λem) | 718 nm (in ethanol) | [1] |

| Molar Absorbance | 100,000 M⁻¹cm⁻¹ | [1] |

| Solubility | Water, Ethanol, DMF, DMSO | [1] |

| Storage | Store at -20°C, protected from light | [1] |

Experimental Workflow for Live Cell Imaging of Nascent Proteins

The following diagram outlines the key steps for labeling and imaging newly synthesized proteins in live cells using this compound.

Caption: Experimental workflow for labeling and imaging nascent proteins.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Reagents and Materials

-

This compound

-

Azide-modified amino acid analog (e.g., L-Azidohomoalanine, AHA)

-

Mammalian cell line of interest

-

Cell culture medium and supplements

-

Imaging-compatible plates or coverslips

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Copper (II) sulfate (CuSO₄)

-

Copper-chelating ligand (e.g., THPTA or BTTAA)

-

Sodium Ascorbate (B8700270)

-

Live-cell imaging medium

-

Fluorescence microscope with appropriate filter sets

Stock Solution Preparation

| Reagent | Stock Concentration | Solvent | Storage Conditions |

| This compound | 1-10 mM | DMSO | -20°C, protected from light |

| AHA | 100 mM | Cell culture medium or PBS | -20°C |

| CuSO₄ | 20-100 mM | Deionized water | Room temperature |

| Copper Ligand (THPTA) | 10-50 mM | Deionized water | -20°C |

| Sodium Ascorbate | 100 mM | Deionized water | -20°C in aliquots (prepare fresh or use fresh aliquots for each experiment) |

Cell Preparation and Metabolic Labeling

-

Seed cells on imaging-compatible plates or coverslips and culture to the desired confluency (typically 60-80%).

-

Replace the culture medium with a fresh medium containing the azide-modified amino acid analog (e.g., 25-100 µM AHA). The optimal concentration and incubation time should be determined empirically. A typical incubation period is 4-24 hours.

-

Incubate the cells under normal culture conditions (e.g., 37°C, 5% CO₂).

Live-Cell Click Reaction

Note: The copper-catalyzed click reaction can be toxic to cells. The use of a copper-chelating ligand is crucial to minimize cytotoxicity.[2][3] Prepare the click reaction cocktail immediately before use.

-

After metabolic labeling, gently wash the cells twice with pre-warmed PBS to remove any unincorporated azide-modified amino acid.

-

Prepare the click reaction cocktail in pre-warmed, serum-free medium or PBS. The final concentrations of the components should be optimized, but a good starting point is:

-

This compound: 1-10 µM

-

Copper (II) Sulfate (CuSO₄): 20-100 µM

-

Copper Ligand (e.g., THPTA): 100-500 µM (maintain a 5:1 ligand to copper ratio)

-

Sodium Ascorbate: 1-2.5 mM (add fresh just before use)

-

-

Add the components to the medium in the following order: copper ligand, this compound, CuSO₄, and finally, sodium ascorbate. Mix gently.

-

Remove the PBS from the cells and add the click reaction cocktail.

-

Incubate the cells for 5-20 minutes at 37°C, protected from light.

Imaging

-

Gently remove the click reaction cocktail and wash the cells three times with pre-warmed live-cell imaging medium.

-

Add fresh live-cell imaging medium to the cells.

-

Image the cells using a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~660 nm, Emission: ~720 nm). Use the lowest possible laser power and exposure time to minimize phototoxicity.

Signaling Pathway Visualization

The following diagram illustrates the general principle of labeling a target protein within a simplified signaling pathway. In this example, an azide-modified amino acid is incorporated into a newly synthesized receptor tyrosine kinase (RTK).

Caption: Labeling a newly synthesized receptor in a signaling pathway.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High Cell Death/Toxicity | Copper concentration is too high. Insufficient copper ligand. Prolonged incubation in click reaction cocktail. | Decrease the concentration of CuSO₄. Ensure a ligand-to-copper ratio of at least 5:1. Reduce the incubation time for the click reaction. Perform a cell viability assay to optimize conditions. |

| Low or No Signal | Inefficient metabolic labeling. Inefficient click reaction. Incorrect imaging settings. | Increase the concentration or incubation time of the azide-modified analog. Ensure the sodium ascorbate solution is fresh. Optimize the concentrations of the click reaction components. Verify the filter sets on the microscope are appropriate for the dye's excitation and emission spectra. |

| High Background | Incomplete removal of unreacted dye. Non-specific binding of the dye. | Increase the number and duration of the washing steps after the click reaction. Decrease the concentration of the this compound. Include a serum-free wash step. |

Conclusion

This compound is a valuable tool for live-cell imaging, particularly for visualizing biomolecules through click chemistry. By carefully optimizing the metabolic labeling and click reaction conditions, researchers can achieve specific and sensitive detection of their target molecules with minimal perturbation to the living system. The near-infrared properties of this dye make it particularly suitable for experiments where reducing autofluorescence is critical.

References

Application Notes and Protocols for Alkyne Cyanine Dye 718 in Fixed Cell Staining

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for using Alkyne Cyanine (B1664457) Dye 718 for the fluorescent labeling of azide-modified biomolecules in fixed cells via a copper-catalyzed alkyne-azide cycloaddition (CuAAC), commonly known as "click chemistry." This near-infrared dye is a valuable tool for visualizing a variety of cellular components and processes.

Introduction to Alkyne Cyanine Dye 718

This compound is a fluorescent probe containing a terminal alkyne group, enabling its covalent attachment to azide-modified molecules through a highly specific and efficient click reaction. With an excitation maximum at approximately 664 nm and an emission maximum around 718 nm, this dye is well-suited for near-infrared imaging, which offers advantages such as reduced autofluorescence from cellular components and deeper tissue penetration.

This dye is particularly useful for labeling and visualizing biomolecules that have been metabolically, enzymatically, or chemically tagged with an azide (B81097) group. A primary application is the imaging of glycans, which can be metabolically labeled with azide-containing sugars.[1]

Key Dye Characteristics

| Property | Value | Reference |

| Excitation Maximum (in Ethanol) | ~664 nm | Sigma-Aldrich |

| Emission Maximum (in Ethanol) | ~718 nm | Sigma-Aldrich |

| Reactive Group | Terminal Alkyne | Sigma-Aldrich |

| Reaction | Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) | Sigma-Aldrich |

| Solubility | Water, Ethanol, DMF, DMSO | Sigma-Aldrich |

Experimental Workflow

The overall workflow for fixed cell staining using this compound involves several key stages, from cell preparation and metabolic labeling (if applicable) to the final imaging step.

References

Application Note: Antibody Conjugation with Alkyne-Functionalized Near-Infrared Cyanine Dye for Immunofluorescence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immunofluorescence (IF) is a powerful technique for visualizing specific proteins and other antigens within cells and tissues.[1] This method relies on the use of antibodies conjugated to fluorescent dyes. The choice of fluorophore is critical, and near-infrared (NIR) dyes offer significant advantages, including deeper tissue penetration and higher signal-to-noise ratios due to reduced autofluorescence in biological samples.[2][3][4] This application note provides a detailed protocol for the conjugation of an antibody with an alkyne-functionalized cyanine (B1664457) dye, exemplified by a dye with spectral properties similar to Alkyne Cyanine Dye 718 (Excitation/Emission: ~664/718 nm), using copper-free click chemistry, and its subsequent application in immunofluorescence staining.

Click chemistry, particularly the strain-promoted alkyne-azide cycloaddition (SPAAC), offers a highly efficient and bioorthogonal method for labeling antibodies.[5][6][] This approach involves the reaction of a strained alkyne, such as dibenzocyclooctyne (DBCO), with an azide (B81097) to form a stable triazole linkage.[][8] This method is advantageous as it does not require cytotoxic copper catalysts and can be performed under mild, physiological conditions, thus preserving the antibody's integrity and binding affinity.[5][6][]

Principle of the Method

The overall workflow involves two main stages:

-

Antibody Modification and Conjugation: The antibody is first modified to introduce an azide group. Subsequently, the azide-modified antibody is conjugated to an alkyne-functionalized near-infrared cyanine dye (e.g., a DBCO-functionalized dye) via a copper-free click reaction.

-

Immunofluorescence Staining: The resulting antibody-dye conjugate is then used to specifically label the target antigen in fixed and permeabilized cells, followed by visualization using fluorescence microscopy.

Materials and Reagents

A comprehensive list of materials and reagents required for both the antibody conjugation and immunofluorescence protocols is provided below.

| Category | Reagent/Material |

| Antibody & Dye | Primary antibody of interest (highly purified, >95%)[9][10] |

| DBCO-functionalized near-infrared cyanine dye | |

| Azide modification reagent (e.g., NHS-Azide) | |

| Buffers & Solvents | Phosphate-Buffered Saline (PBS), pH 7.4 |

| Staining Buffer (PBS with 2% FCS and 0.1% sodium azide)[11][12] | |

| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[8] | |

| Quenching solution (e.g., Tris buffer)[8] | |

| Cell Culture & IF | Cells expressing the target antigen |

| Cell culture medium and supplements | |

| Poly-L-lysine or polyethylineimine coated coverslips | |

| Paraformaldehyde (PFA) for cell fixation | |

| Triton X-100 or other permeabilization agent | |

| Blocking solution (e.g., PBS with 1% BSA or 5% normal serum) | |

| Nuclear counterstain (e.g., DAPI or Hoechst stain) | |

| Antifade mounting medium | |

| Equipment | Fluorescence microscope with appropriate filter sets for NIR dyes |

| Centrifuge | |

| Spectrophotometer or NanoDrop for concentration measurements | |

| Gel filtration columns (e.g., Sephadex G-25) for purification[13] | |

| Humidified chamber |

Experimental Protocols

Part 1: Antibody Conjugation via Copper-Free Click Chemistry

This protocol describes the modification of an antibody with azide groups and its subsequent conjugation to a DBCO-functionalized cyanine dye.

1.1. Antibody Preparation and Azide Modification:

-

Buffer Exchange: Ensure the antibody is in an amine-free buffer (e.g., PBS). Common antibody storage buffers containing Tris or glycine (B1666218) will interfere with NHS-ester reactions and must be removed.[9] Use a spin desalting column or dialysis to exchange the buffer to PBS at a concentration of 1-5 mg/mL.

-

Azide Modification:

-

Prepare a fresh stock solution of NHS-Azide in anhydrous DMSO or DMF.

-

Add a 10-20 fold molar excess of NHS-Azide to the antibody solution.

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

-